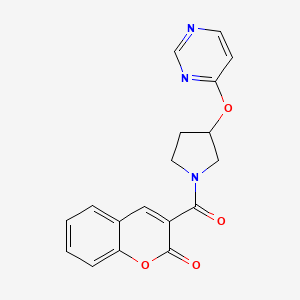

3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one, also known as PDC-207 or PDC-008, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of chromenone derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

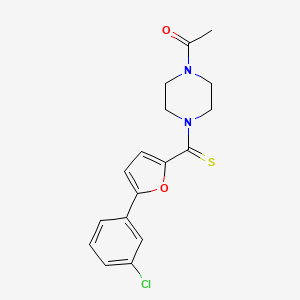

Synthesis of Heterocyclic Compounds

The compound 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a significant building block for synthesizing various heterocyclic compounds, particularly those containing pyrimidine and pyridazine structural fragments. Research indicates that the introduction of heterocyclic chromenone fragments can lead to the synthesis of new biologically active compounds with potential applications in developing therapeutic agents. The interaction of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents underlines the versatility of these chemical frameworks in creating compounds with pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).

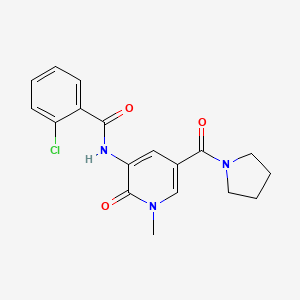

Antibacterial and Antifungal Activity

The synthesis of 2-substituted-4H-chromen-4-ones and 4-(2-hydroxyphenyl)-6-substituted pyrimidin-2(5H)-one/thiones derivatives from benzoyloxy esters showcases the compound's role in creating entities with notable antibacterial and antifungal properties. This synthetic pathway highlights the potential of these derivatives in contributing to the development of new antimicrobial agents, addressing the rising issue of multidrug-resistant bacterial pathogens (Bansode, Ansari, & Gawale, 2011).

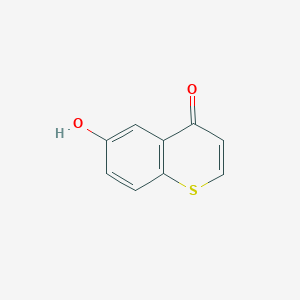

Biological Activities and Coordination Compounds

Research on coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and its mixed ligand complexes with aminoethanoic acid and pyrrolidine-2-carboxylic acid reveals insights into the antimicrobial and cytotoxic activities of these complexes. Such studies underscore the potential therapeutic applications of these compounds, particularly in developing drugs with antimicrobial properties and exploring their cytotoxic effects for possible cancer therapies (Aiyelabola et al., 2017).

Antitubercular and Antimicrobial Evaluation

The design and synthesis of pyranopyrimidine derivatives, involving reactions of 2-amino-4-(4-methoxyphenyl)-4H-substituted chromene-3-carbonitrile, have demonstrated pronounced antitubercular and antimicrobial activities. Such findings highlight the therapeutic potential of these compounds in treating tuberculosis and various bacterial infections, contributing significantly to the arsenal against infectious diseases (Kamdar et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets and cause changes that lead to their biological effects . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and other activities .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to a range of biological activities .

Result of Action

Similar compounds have been reported to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-17(14-9-12-3-1-2-4-15(12)25-18(14)23)21-8-6-13(10-21)24-16-5-7-19-11-20-16/h1-5,7,9,11,13H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRVRFFVWSAZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)